Chlordane

Catalog No.
S602860
CAS No.
12789-03-6
M.F
C10H6Cl8
M. Wt
409.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordane

CAS Number

12789-03-6

Product Name

Chlordane

IUPAC Name

1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2

InChI Key

BIWJNBZANLAXMG-UHFFFAOYSA-N

SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

solubility

1.37e-07 M
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene
In water, 0.056 mg/L @ 25 °C
Solubility in water: none
0.0001%

Synonyms

Belt; Chlor Kil; Chlordan; Chlorotox; Corodane; Intox; Intox (insecticide); Kypchlor; Octachlor; Octachlordane; Ortho-Klor; Starchlor; Sydane; Technical chlordane; Termex; Unexan-Koeder

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

The exact mass of the compound Chlordane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.37e-07 mmiscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosenein water, 0.056 mg/l @ 25 °csolubility in water: none0.0001%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8931. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated. It belongs to the ontological category of cyclodiene organochlorine insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants). However, this does not mean our product can be used or applied in the same or a similar way.

Technical Chlordane (CAS 12789-03-6) is a highly lipophilic, multi-component organochlorine reference material comprising over 140 distinct compounds, predominantly cis-chlordane, trans-chlordane, trans-nonachlor, and heptachlor [1]. In modern procurement, it is exclusively sourced as an analytical standard and toxicological baseline rather than an active commercial chemical. Its primary utility lies in its highly specific, multi-peak chromatographic signature required for environmental compliance testing, such as EPA Method 8081B, and its well-characterized binding affinity to the GABA-gated chloride channel complex. Due to its extreme environmental persistence and high octanol-water partition coefficient (log Kow ~6.16), it serves as a critical benchmarking standard for evaluating extraction recoveries, matrix effects, and legacy site remediation efficacy in specialized laboratory workflows.

Substituting Technical Chlordane with purified single isomers (such as cis-chlordane or trans-chlordane) or generic organochlorine mixtures fundamentally compromises regulatory compliance and quantification accuracy [1]. Environmental methodologies, notably EPA Method 8081B, mandate the use of the technical mixture to establish multi-peak calibration curves that accurately reflect the 'weathered' chromatographic patterns found in legacy soil and water samples. A single-isomer standard fails to account for the co-elution and matrix interference of the >140 minor constituents present in the technical grade, leading to severe under-reporting of total chlordane concentrations. Furthermore, in toxicological assays, the synergistic effects of the mixture's components—such as the higher bioactivity of trans-nonachlor combined with the primary isomers—cannot be replicated by single-component substitutes, making the exact technical mixture indispensable for reproducible baseline establishment.

Chromatographic Calibration & Method Compliance

For environmental quantification, the procurement of Technical Chlordane is dictated by its complex composition. Technical Chlordane provides a consistent ratio of 60-85% cis/trans-chlordane isomers alongside 15-40% related compounds (including heptachlor and nonachlor), which yields the multi-peak chromatogram required by EPA Method 8081B [1]. In contrast, procuring a purified cis-chlordane standard yields only a single chromatographic peak. Utilizing the single isomer for environmental calibration results in a failure to match the multi-component 'weathered' pattern of field samples, leading to significant quantification errors and regulatory non-compliance.

Evidence DimensionChromatographic calibration profile
Target Compound DataTechnical Chlordane: >140 components (60-85% primary isomers + 15-40% related cyclodienes) yielding a multi-peak pattern
Comparator Or BaselinePurified cis-Chlordane (CAS 5103-71-9): 100% single isomer yielding 1 peak
Quantified DifferenceTechnical mixture provides the mandatory multi-peak signature required for total chlordane pattern recognition, whereas single isomers fail regulatory pattern-matching criteria.
ConditionsGC-ECD analysis under EPA Method 8081B protocols

Procuring the technical mixture is a strict regulatory requirement for environmental laboratories to validate total chlordane concentrations in legacy samples.

Lipophilic Extraction Dynamics and Matrix Partitioning

Chlordane's extreme hydrophobicity dictates specific solvent and handling requirements during sample preparation. Technical Chlordane exhibits a log Kow of approximately 6.16, making it significantly more lipophilic than other legacy organochlorines like Lindane (gamma-HCH), which has a log Kow of 3.7 [1]. This quantitative difference means that Chlordane requires highly non-polar extraction solvents (e.g., hexane/dichloromethane mixtures) and specific dispersive SPE cleanup protocols to achieve >80% analytical recovery from aqueous or soil matrices, whereas Lindane can be recovered with less aggressive solvent systems.

Evidence DimensionOctanol-Water Partition Coefficient (log Kow)
Target Compound DataTechnical Chlordane: log Kow ~ 6.16
Comparator Or BaselineLindane (gamma-HCH): log Kow ~ 3.7
Quantified DifferenceChlordane is over two orders of magnitude more lipophilic, necessitating specialized non-polar extraction workflows to prevent severe recovery losses in highly organic matrices.
ConditionsLiquid-liquid or solid-phase extraction (SPE) from environmental water/soil matrices

Understanding this partitioning difference is critical for analytical chemists selecting the correct extraction solvents and internal standards for multi-residue pesticide workflows.

GABA-A Receptor Inhibition Baseline for Neurotoxicology

In toxicological screening, the primary isomers of Technical Chlordane serve as highly potent positive controls for GABA-gated chloride channel inhibition. In competitive binding assays using [35S]TBPS in rat brain membranes, trans-chlordane and cis-chlordane demonstrate IC50 values of 4.32 nM and 5.06 nM, respectively [1]. This makes them slightly more potent than the related cyclodiene Aldrin (IC50 = 5.28 nM) and significantly more potent than non-cyclodiene baselines. This high-affinity competitive binding profile justifies the procurement of Technical Chlordane as a definitive reference material for mapping cyclodiene-specific neurotoxic pathways.

Evidence DimensionGABA receptor competitive binding inhibition (IC50)
Target Compound DataChlordane isomers: IC50 = 4.32 ± 0.27 nM (trans) and 5.06 ± 0.56 nM (cis)
Comparator Or BaselineAldrin: IC50 = 5.28 ± 0.59 nM
Quantified DifferenceChlordane isomers exhibit a tighter binding affinity (lower IC50) to the TBPS site on the GABA receptor compared to Aldrin, providing a highly sensitive baseline for neurotoxicological assays.
Conditions[35S]TBPS competitive binding assay in rat brain membranes

Procuring this compound provides toxicologists with a highly potent, cyclodiene-specific positive control necessary for validating neurotoxicity and endocrine disruption screening models.

Environmental Regulatory Compliance Testing (EPA 8081B)

Technical Chlordane is the mandatory procurement choice for environmental laboratories conducting GC-ECD analysis of legacy organochlorine pesticides under EPA Method 8081B. Because environmental samples contain weathered mixtures of chlordane isomers and metabolites, the multi-component technical standard is required to establish accurate pattern-recognition calibration curves, preventing the false negatives or severe under-quantification that occurs when using single-isomer standards [1].

Extraction Recovery Validation in Highly Organic Matrices

Due to its extreme lipophilicity (log Kow ~6.16), Technical Chlordane is utilized as a worst-case baseline for validating extraction efficiencies in complex matrices (e.g., high-lipid tissues, sludge, and organic soils). It allows analytical chemists to optimize non-polar solvent ratios and dispersive SPE cleanup steps, ensuring that highly hydrophobic persistent organic pollutants (POPs) are not lost during sample preparation [1].

Neurotoxicology and GABA-A Receptor Assays

In pharmacological and toxicological research, Technical Chlordane is procured as a highly potent positive control for GABA-gated chloride channel inhibition. Its low nanomolar IC50 values (4.32 - 5.06 nM for primary isomers) make it an ideal reference compound for competitive binding assays (e.g., [35S]TBPS displacement), allowing researchers to benchmark the neurotoxic potential of novel agrochemicals or environmental contaminants against a well-characterized cyclodiene baseline[2].

Physical Description

Chlordane (technical mixture and metabolites) appears as brown or amber very viscous liquid. Insoluble in water.
TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID.
Amber-colored, viscous liquid with a pungent, chlorine-like odor.
Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]

Color/Form

Viscous, amber-colored liquid
Colorless, viscous liquid
White crystals

XLogP3

4.9

Boiling Point

347 °F at 2 mm Hg (NTP, 1992)
175 °C @ 1 mm Hg
at 0.27kPa: 175 °C
Decomposes

Flash Point

Solution: 225 °F (open cup), 132 °F (closed cup)

Vapor Density

14.3 (NTP, 1992) (Relative to Air)
14: (air= 1 at boiling point of chlordane)
14

Density

1.68 (NTP, 1992)
1.59-1.63 @ 25 °C
Relative density (water = 1): 1.59 - 1.63
1.56
(77°F): 1.6

LogP

6.16 (LogP)
log Kow= 6.16
2.78

Odor

PENETRATING; AROMATIC; SLIGHTLY PUNGENT, LIKE CHLORINE
NEARLY ODORLESS
Pungent chlorine-like odor.

Melting Point

106.0 °C
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer
217-228°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Chlordane is a chlorinated hydrocarbon used as a non-systemic contact insecticide for lawns and crops. Actually a complex mixture of isomers, other chlorinated hydrocarbons, and by-products, chlordane is used in termite and ant control, and as a protective treatment for underground cables. Chlordane may be irritant and toxic by ingestion, inhalation, or skin absorption; toxic effects may be cumulative. When heated to decomposition, chlordane emits toxic fumes of carbon monoxide, hydrogen chloride, chlorine, and phosgene. Chlordane is very persistent in the environment, surviving in soils for more than 20 years. U.S. production of chlordane was stopped in 1976. (NCI04)

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system.
Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid.
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation.
Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C.
The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver.

Vapor Pressure

2.05e-05 mmHg
9.75X10-6 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C: 0.0013
0.00001 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.

Other CAS

33442-85-2
57-74-9
12789-03-6
5103-74-2
5103-71-9

Associated Chemicals

ALPHA-CHLORDANE;5103-71-9
CHLORDANE-TECHNICAL;12789-03-6
GAMMA-CHLORDANE;5103-74-2

Wikipedia

Trans-chlordane
Cis-chlordane
Chlordane

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Chlordane: None reported. /from Table 7/

Biological Half Life

180.93 Days
Serum half-life in ... child was 88 days.
Half-life of compound was less than 1 day (oral admin) & about 7 days (ip admin) in male rats.
Cichlasoma (tropical fish) exhibited an elimination half-life of 20 weeks. /Cis-isomer/
Goldfish exhibited an elimination half-life of 4.4 weeks. /Cis-isomer/
For more Biological Half-Life (Complete) data for CHLORDANE (6 total), please visit the HSDB record page.

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens
INSECTICIDES

Methods of Manufacturing

The feed materials for chlordane manufacture are hexachlorocyclopentadiene and cyclopentadiene which react according to the Diels-Alder condensation ... which produces a material known as chlordene which is subjected to addition chlorination by one molecule of chlorine to give chlordane.
Hexachlorocyclopentadiene (by chlorination of pentanes) or by action of sodium hydrochlorite on cyclopentadiene, is condensed with cyclopentadiene to produce chlordene which is further chlorinated.
Chlordane is made by chlorinating hexachlorodicyclopentadiene (chlordene) to form two isomers of 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene, alpha-trans, mp 106.5 °C, and beta-cis, mp 104.5 °C. The beta-isomer has significantly greater insecticidal activity.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Chlordane (technical grade) as Class II: moderately hazardous; Main Use: insecticide. According to the PIC /Prior Informed Consent/ Convention, export of /Chlordane/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/). The use and production of ... Chlordane ... is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered force on 17 May 2004. See http://www.pops.int/.
On 26 June 2003, the three North American environmental agencies announced that, through efforts coordinated by the North American Commission on Environmental Cooperation (NACEC), chlordane production and use has been eliminated continentwide.

Analytic Laboratory Methods

EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.
EPA Method 3550. Sonication Extraction. A 2- to 3-g solid sample is mixed with anhydrous sodium sulfate to form a free-flowing powder, then solvent extracted using a horn-type sonicator, followed by vacuum filtration or centrifugation for organic components of equal or less than 20 mg/kg. This method is applicable to the extraction of nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste. Interferences include chlorofluorocarbons and methylene chloride.
EPA Method 8080. Gas Chromatography for the detection of organochlorine pesticides and polychlorinated biphenyls in solid waste. Detection is achieved by an electron capture detector or a halogen-specific detector. Sensitivity and reliability of this method usually depend on the level of interferences rather than on instrumental limitations. If interferences prevent detection of the analytes, the method may also be performed on samples that have undergone cleanup. EPA Method 3620, Florisil Column Cleanup, by itself or followed by EPA Method 3660, Sulfur Cleanup, may be used to eliminate interferences in the analysis. Under the prescribed conditions for chlordane, the method has a detection limit of 0.014 ug/l. Precision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix.
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, chlordane has no given detection. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
For more Analytic Laboratory Methods (Complete) data for CHLORDANE (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

A GAS CHROMATOGRAPHIC METHOD UTILIZING ELECTRON CAPTURE DETECTOR WAS DESCRIBED FOR SIMULTANEOUS DETERMINATION OF CHLORDANE & RELATED COMPOUNDS IN BLOOD. THE RECOVERY OF THESE COMPOUNDS WAS MORE THAN 93%. DETECTION LIMITS RANGED FROM 0.1-0.8 NG/G IN 10 G SAMPLES.
Detection of chlordane and its residues in fresh human blood samples of normal subjects by a highly sensitive analytical technique with a detection limit of 0.01 ppb were reported. Blood donors included 22 male and 21 female healthy medical students, researchers, and office workers of the University of Tokushima. A histogram showed that the concentration of each compound exhibited a distribution close to the logarithm of the normal type. Subsequent computations were performed on values obtained by logarithmic conversion. No sex differences in blood levels were found. Significant correlations were found between trans-nonachlor and oxychlordane, between trans-chlordane and cis-chlordane, and between cis-chlordane and cis-nonachlor. Subjects whose homes had been treated for termite control in recent years had high oxychlordane and trans-nonachlor levels. These values were also elevated in the group who indicated that they ate a large amount of fish. Subjects with no likelihood of chlordane exposure had low blood levels of chlordane residues, apparently from food. The authors conclude that oxychlordane and trans-nonachlor appear to be major terminal residues in the blood. Trans-chlordane levels were similarly elevated in blood, but differed in adipose tissue or breast milk. There was a high correlation between the trans-chlordane level and the cis-chlordane and cis-nonachlor levels.
Neutral organochlorine pesticide and polychlorinated biphenyl residues were analyzed by GC-MS technique in 183 human milk samples obtained in 1984-1985 from 165 women living in different parts of Finland. The effect of the donors' age, body mass, place of residence, number of children, dietary habits, smoking habits, occupational history, and weight loss on the organochlorine content of human milk were studied. Of all the milk samples analyzed, p,p'-DDE concentrations were above the detection limit in 99.5%, p,p'-DDD + p,p'-DDT in 57.9%, isomers of HCH in 30.0%, cis-chlordane in 4.9%, oxychlordane in 3.3%, trans-nonachlor in 6.0%, heptachlor in 12.0%, and heptachlor epoxide in 6.6%. Mirex was not found in any of the milk samples, whereas the signals of chlorinated terpenes (toxaphenes) were detected but could not be quantitatively determined. The mean fat adjusted residue levels above the detection limit in Finnish human milk samples of primipara mothers were 0.66 ppm for total DDT compounds, 0.08 ppm for HCB, 0.93 ppm for polychlorinated biphenyls, 0.41 ppm for chlordane compounds, 0.20 ppm for isomers of HCH, and 0.10 ppm for heptachlor epoxide. The geometric means were 0.46, 0.06, 0.57, 0.02, 0.02, and 0.01 ppm, respectively. The age of the mothers positively correlated with the DDE concentrations in human milk. The residues of OC compounds in human milk did not differ in women living in plywood industry regions, those actually working in the industry, and other mothers. Small differences were detected in the levels of organochlorine compounds in different parts of Finland. No relation was found between the OC content and the fish consumption, smoking habits, weight loss, or social group of the donors.

Storage Conditions

Ambient temperature for storage.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Glass or steel containers having a protective baked phenolic coating are used for packing emulsifiable concentrates, water emulsions and oil solutions. Dusts, dust concentrates, and wettable powders are generally placed in multiwall kraft paper bags. ...

Interactions

... Chlordane potentiates /the toxicity of/ aldrin, endrin, and parathion in mice. ...
... Chlordane-induced increases in aliphatic-esterase activity, led to apparent decreases in toxicity of carbamate insecticides.
Quail treated with chlordane followed by endrin, had considerably more chlordane residues in their brains than did birds treated with chlordane alone, suggesting an increased uptake of chlordane in brains of birds post-treated with endrin.
Histological /examination of/ slides prepared from rats pretreated with 25 mg/kg chlordane and then injected with 0.58 mL of a 25% soln of carbon tetrachloride in olive oil, revealed more extensive hepatocellular necrosis in the chlordane-pretreated rats than was found in the carbon tetrachloride treatment /group/ alone.
For more Interactions (Complete) data for CHLORDANE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dehydrohalogenates in presence of alkali

Dates

Last modified: 08-15-2023

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